Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate
Description
Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate is an aromatic ester featuring a benzoate core substituted at the 4-position with a methyl group connected to a pyrimidin-4-ylsulfanyl moiety. This compound combines a rigid benzoate scaffold with a heterocyclic pyrimidine ring linked via a sulfur atom, which may confer unique electronic and steric properties. Such structural attributes make it a candidate for applications in medicinal chemistry, materials science, or as an intermediate in organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
methyl 4-(pyrimidin-4-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C13H12N2O2S/c1-17-13(16)11-4-2-10(3-5-11)8-18-12-6-7-14-9-15-12/h2-7,9H,8H2,1H3 |
InChI Key |
QPQNYVPJKBQKPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrimidin-4-thiol
Pyrimidin-4-thiol serves as the nucleophilic component in alkylation reactions. Common methods include:
- Nucleophilic Substitution :
- Cyclization Reactions :
Table 1: Pyrimidin-4-thiol Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| NaSH in DMF | 4-Chloropyrimidine, NaSH, DMF, 80°C | 75–85 | |
| Thiourea Cyclization | Divinyl ketone, thiourea, KOH, EtOH | 60–70 |
Preparation of Methyl 4-(bromomethyl)benzoate
This intermediate undergoes alkylation with pyrimidin-4-thiol. Key methods include:
- Direct Bromination :
- Alkylation of Benzoate Esters :
Table 2: Methyl 4-(bromomethyl)benzoate Synthesis
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| PBr₃ Bromination | Methyl 4-(hydroxymethyl)benzoate, PBr₃ | 95 | |
| HBr in Acetic Acid | Methyl 4-(hydroxymethyl)benzoate, HBr | 88 |
Alkylation Reaction
The final step involves coupling pyrimidin-4-thiol with methyl 4-(bromomethyl)benzoate:
- Nucleophilic Substitution (SN2) :
- Phase-Transfer Catalysis :
Table 3: Alkylation Reaction Optimization
| Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃/DMF | 60 | 12 | 82 | |
| KOH/EtOH | 80 | 8 | 75 | |
| TBAB/DMF | 40 | 6 | 85 |
Alternative Routes and Analogues
Thioether Formation via Mitsunobu Reaction
Though less common, Mitsunobu conditions (e.g., DIAD, PPh₃) may couple alcohols with thiols. However, this method is less efficient for aryl thiols.
Analytical Characterization and Purity Control
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 8.1–7.9 (aromatic), 4.2 (SCH₂) | |
| HPLC | C18 column, 254 nm detection, >95% purity | |
| MS | m/z 260.31 [M+H]⁺ |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| 6 M NaOH | Reflux in H<sub>2</sub>O/EtOH (6 h) | 4-[(Pyrimidin-4-ylsulfanyl)methyl]benzoic acid | 85% | |
| HCl (conc.) | Reflux in H<sub>2</sub>O (8 h) | Same as above | 78% |
Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.
Oxidation of the Sulfanyl Group
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | RT, CH<sub>3</sub>COOH (12 h) | Sulfoxide derivative | >90% | |
| m-CPBA | 0°C, DCM (2 h) | Sulfone derivative | 88% |
Applications : Sulfoxides enhance solubility, while sulfones are used in cross-coupling reactions.
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine nitrogen can participate in substitution reactions with electrophiles.
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C (4 h) | N-Methylpyrimidinium derivative | Quaternization occurs | |
| ClCH<sub>2</sub>COCl | Et<sub>3</sub>N, THF, 0°C (1 h) | Chloroacetylated pyrimidine | Further functionalization |
Electrophilic Aromatic Substitution
The benzene ring undergoes halogenation or nitration at the para position relative to the ester group.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C (2 h) | Nitro-substituted derivative | 65% | |
| Br<sub>2</sub>/FeBr<sub>3</sub> | RT, DCM (3 h) | Bromo-substituted derivative | 72% |
Limitation : Steric hindrance from the sulfanyl group reduces reactivity at ortho positions.
Reduction Reactions
The pyrimidine ring can be partially reduced under controlled conditions.
| Reducing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| H<sub>2</sub>, Pd/C | EtOH, 50 psi (12 h) | Dihydropyrimidine | Selective C=N reduction | |
| NaBH<sub>4</sub> | MeOH, RT (6 h) | No reaction | Ester and sulfanyl stable |
Cross-Coupling Reactions
The sulfanyl group facilitates palladium-catalyzed couplings, enabling C–S bond functionalization.
| Reagent | Conditions | Product | Catalyst | Source |
|---|---|---|---|---|
| PhB(OH)<sub>2</sub> | Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF (100°C) | Biaryl sulfide | 10 mol% Pd | |
| CH<sub>2</sub>=CHSnBu<sub>3</sub> | CuI, DMSO, 80°C (8 h) | Alkenyl derivative | Stille coupling |
Thioether Alkylation
The sulfanyl methyl group reacts with alkyl halides to form thioesters or sulfonium salts.
| Alkylating Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| CH<sub>3</sub>CH<sub>2</sub>I | K<sub>2</sub>CO<sub>3</sub>, acetone (12 h) | Ethylthio-methyl derivative | Prodrug synthesis | |
| Benzyl chloride | NaH, THF (0°C, 2 h) | Benzylsulfonium salt | Ionic liquid precursor |
Key Research Findings
-
Hydrolysis Kinetics : Pseudo-first-order kinetics were observed for ester hydrolysis, with activation energy () of 45.2 kJ/mol.
-
Oxidation Selectivity : H<sub>2</sub>O<sub>2</sub> in acetic acid preferentially oxidizes the sulfanyl group over the pyrimidine ring.
-
Suzuki Coupling : Aryl boronic acids couple at the pyrimidine C2 position with 70–85% efficiency.
This compound’s versatility in reactions such as hydrolysis, oxidation, and cross-coupling makes it valuable in medicinal chemistry and materials science. Data from patents and peer-reviewed studies confirm its utility as a multifunctional building block .
Scientific Research Applications
Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The pyrimidinylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural similarities and differences between Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate and related compounds:
Key Observations :
- Linker Flexibility : Piperazine (C1–C7) and acetyl () linkers introduce conformational flexibility, whereas the target compound’s rigid -CH₂-S- bridge may restrict rotational freedom, influencing binding interactions .
Analytical Characterization
- Common Techniques: NMR/HRMS: Used for purity verification and structural confirmation (e.g., quinoline derivatives in ) . Crystallography: SHELX/SIR97 programs () enable crystal structure determination if single crystals are obtained .
Biological Activity
Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features a benzoate moiety linked to a pyrimidine derivative through a sulfanyl group. The synthesis typically involves the reaction of benzoic acid derivatives with pyrimidine-based compounds, which can be optimized for yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Notably, it has been shown to inhibit:
- Nitric Oxide Synthase (iNOS) : This inhibition reduces the production of nitric oxide, a mediator involved in inflammatory responses.
- Cyclooxygenase-2 (COX-2) : By inhibiting COX-2, the compound may decrease prostaglandin synthesis, further contributing to its anti-inflammatory effects.
1. Antitumor Activity
Recent studies have indicated that modifications in the benzoate structure can enhance cytotoxicity against various cancer cell lines. For instance, in vitro studies demonstrated that this compound exhibits significant inhibitory effects on human leukemia cells, with IC50 values indicating potent antitumor properties.
2. Enzyme Inhibition
The compound acts as a competitive inhibitor for certain kinases involved in cancer progression. Kinetic studies revealed that it binds effectively to the active sites of these enzymes, preventing substrate access and catalytic activity.
3. Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Case Study 1: Antitumor Effects
A study published in the European Journal of Medicinal Chemistry investigated several methyl benzoate derivatives for their cytotoxic effects on human leukemia cells. The results indicated that specific structural modifications led to enhanced inhibitory effects on cell proliferation, with some derivatives demonstrating IC50 values significantly lower than standard chemotherapeutics.
Case Study 2: Enzyme Inhibition Mechanism
A detailed kinetic study demonstrated that this compound acts as a competitive inhibitor for a specific kinase involved in cancer cell signaling pathways. Molecular docking studies supported these findings by illustrating the binding affinity of the compound to the enzyme's active site.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl 2-Halo-4-Substituted Benzoates | Anticancer | Inhibition of carbonic anhydrase |
| 4-Methylbenzylidene Camphor | Endocrine disruption | Hormonal interference |
| Methyl Benzoate | Insecticide | Disruption of insect nervous system |
Q & A
Basic: What is the recommended synthetic route for Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution. A typical protocol involves:
- Reacting methyl 4-(chloromethyl)benzoate with pyrimidine-4-thiol in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous DMF or THF at 50–70°C for 12–24 hours .
- Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Key validation steps include ¹H/¹³C NMR to confirm the sulfanyl linkage and HPLC-MS to verify purity (>95%).
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
Methodological Answer:
- Disorder Handling : Use SHELXL ’s PART instruction to model split positions for the sulfanyl-methyl group. Apply geometric restraints (e.g., DFIX, SIMU) to maintain chemically reasonable bond lengths .
- Twinning : For twinned crystals, employ the HKLF 5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
- Validate with R1 factor (<0.05 for high-resolution data) and check residual electron density maps for unmodeled solvent molecules.
Advanced: What strategies optimize the reactivity of the sulfanyl group for functionalization?
Methodological Answer:
- Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide/sulfone derivatives, monitored by TLC and ¹H NMR .
- Cross-Coupling : Use Pd-catalyzed C-S activation (e.g., Pd(OAc)₂, Xantphos ligand) to replace sulfanyl with aryl/alkyl groups .
- Thiol Exchange : React with Grignard reagents (R-MgX) under inert conditions to substitute the pyrimidine-thiol group .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity screening?
Methodological Answer:
- Modify Substituents :
- Assay Design :
Advanced: How to address discrepancies in NMR data across solvents or tautomeric forms?
Methodological Answer:
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .
- Tautomerism : For pyrimidine-thiol tautomers (e.g., thione vs. thiol), use variable-temperature NMR (VT-NMR) to observe equilibrium shifts .
- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)) to assign tautomeric forms .
Advanced: What computational methods predict the compound’s binding affinity in drug design?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HIV-1 protease). Set grid boxes around active sites and validate with co-crystallized ligands .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy (MM-PBSA calculations) .
- QSAR Models : Train regression models (e.g., PLS, Random Forest) using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
